

Giredestrant (GDC-9545) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Giredestrant	
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Introduction

Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its mechanism of action involves binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to their proteasome-mediated degradation.[4] This complete blockade of ER signaling makes **Giredestrant** a promising therapeutic agent, particularly in tumors that have developed resistance to other endocrine therapies, such as those harboring ESR1 mutations.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a critical tool in preclinical oncology research. They are known to better recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of **Giredestrant** in breast cancer PDX models, based on available preclinical data.

Data Presentation







The following tables summarize the in vivo efficacy of **Giredestrant** as a single agent and in combination with the CDK4/6 inhibitor Palbociclib in various ER+ breast cancer PDX models.

Table 1: Single-Agent Giredestrant Efficacy in ER+ Breast Cancer PDX Models



PDX Model	ER Status	ESR1 Mutation Status	Treatmen t	Dosing Schedule	Tumor Growth Inhibition (TGI) / Regressi on	Referenc e
ST313	ER+	Wild-Type	Giredestra nt (1 mg/kg)	Oral, Daily	87% TGI	Liang J, et al. J Med Chem. 2021
ST313	ER+	Wild-Type	Giredestra nt (3 mg/kg)	Oral, Daily	100% TGI	Liang J, et al. J Med Chem. 2021
ST313	ER+	Wild-Type	Giredestra nt (10 mg/kg)	Oral, Daily	38% Regression	Liang J, et al. J Med Chem. 2021
HCI-005	ER+	Wild-Type	Giredestra nt (3 mg/kg)	Oral, Daily	99% TGI	Liang J, et al. J Med Chem. 2021
HCI-013	ER+	Y537S	Giredestra nt (1 mg/kg)	Oral, Daily	84% TGI	Liang J, et al. J Med Chem. 2021
HCI-013	ER+	Y537S	Giredestra nt (3 mg/kg)	Oral, Daily	100% TGI	Liang J, et al. J Med Chem. 2021



HCI-013 ER+ Y537S	Giredestra nt (10 Oral, Daily mg/kg)	33% Regression	Liang J, et al. J Med Chem. 2021
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Table 2: **Giredestrant** in Combination with Palbociclib in an ESR1-Mutant ER+ Breast Cancer PDX Model

PDX Model	ER Status	ESR1 Mutation Status	Treatmen t	Dosing Schedule	Tumor Growth Inhibition (TGI) / Regressi on	Referenc e
HCI-013	ER+	Y537S	Giredestra nt (1 mg/kg)	Oral, Daily	84% TGI	Liang J, et al. J Med Chem. 2021
HCI-013	ER+	Y537S	Palbociclib (100 mg/kg)	Oral, Daily	57% TGI	Liang J, et al. J Med Chem. 2021
HCI-013	ER+	Y537S	Giredestra nt (1 mg/kg) + Palbociclib (100 mg/kg)	Oral, Daily	72% Regression	Liang J, et al. J Med Chem. 2021

Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance



Materials:

- Freshly resected human breast tumor tissue from consenting patients.
- Immunodeficient mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old.
- 17β-estradiol pellets (0.72 mg, 60-day release) for ER+ models.
- Matrigel® Basement Membrane Matrix.
- Surgical tools (scalpels, forceps).
- Anesthesia (e.g., isoflurane).
- · Animal housing under sterile conditions.

Protocol:

- Within 2-4 hours of surgical resection, mince the patient's tumor tissue into 2-3 mm fragments under sterile conditions.
- Anesthetize the recipient immunodeficient mouse.
- For ER+ PDX models, subcutaneously implant a 17β-estradiol pellet in the dorsal flank opposite to the tumor implantation site.
- Make a small incision in the skin over the desired implantation site (e.g., mammary fat pad or flank).
- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment, optionally mixed with Matrigel®, into the pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements at least twice weekly.
- When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for serial passaging into new cohorts of mice.



Giredestrant Administration in PDX Models

Materials:

- Giredestrant (GDC-9545) powder.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in deionized water).
- · Oral gavage needles.
- · Syringes.
- Balance and weighing supplies.

Protocol:

- Prepare the **Giredestrant** formulation by suspending the required amount of powder in the vehicle to achieve the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse with a 100 μL gavage volume, the concentration would be 0.2 mg/mL).
- Ensure the suspension is homogenous by vortexing or sonicating before each use.
- Randomize tumor-bearing mice into treatment and control groups once tumors reach a predetermined average volume (e.g., 150-200 mm³).
- Administer Giredestrant or vehicle control to the respective groups via oral gavage daily.
- Monitor animal body weight and overall health status regularly as a measure of treatment toxicity.

Assessment of In Vivo Anti-Tumor Efficacy

Materials:

- Digital calipers.
- Data recording and analysis software.

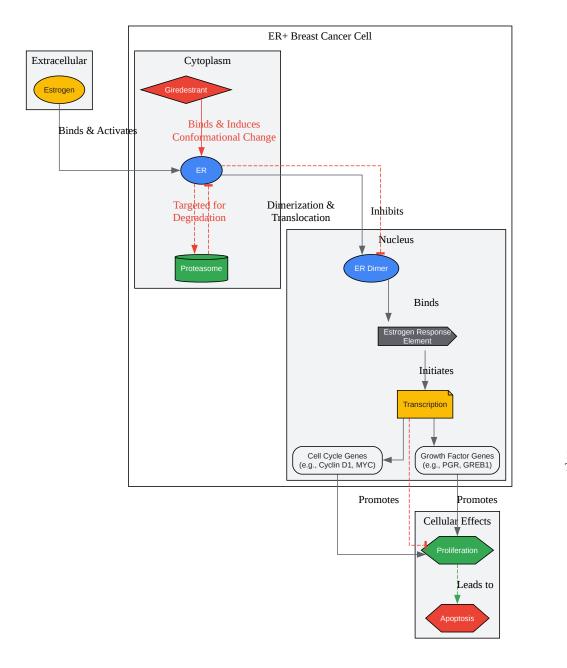
Protocol:



- Measure the length (L) and width (W) of the tumors with digital calipers twice weekly.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
- Continue treatment and monitoring for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined endpoint).
- At the end of the study, calculate the percent tumor growth inhibition (%TGI) or percent regression for each treatment group relative to the vehicle control group.
 - % TGI = 100 x (1 [(Mean tumor volume of treated group at end) (Mean tumor volume of treated group at start)] / [(Mean tumor volume of control group at end) (Mean tumor volume of control group at start)])
 - % Regression = 100 x ([(Mean tumor volume of treated group at start) (Mean tumor volume of treated group at end)] / (Mean tumor volume of treated group at start))
- Tumors can be harvested at the end of the study for pharmacodynamic biomarker analysis (e.g., Western blot for ER levels, immunohistochemistry for Ki67).

Visualizations Signaling Pathway of Giredestrant Action





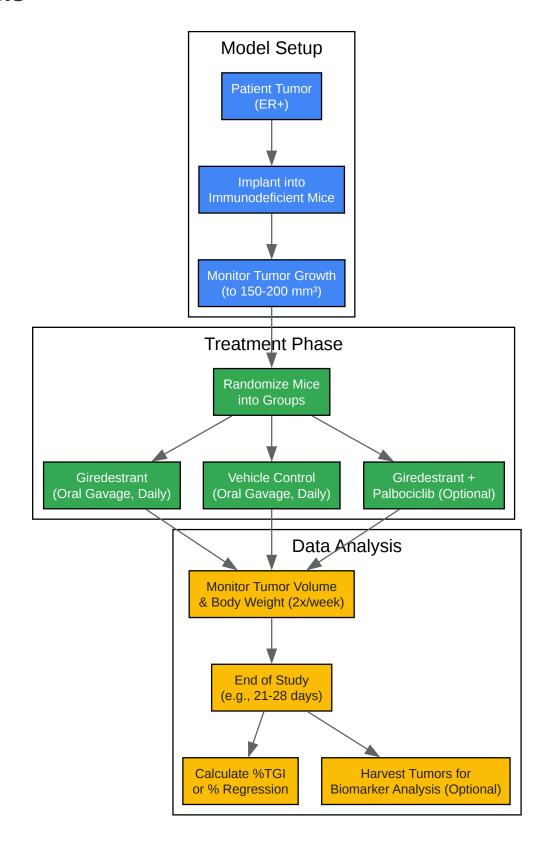
Inhibition of Transcription

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Caption: Giredestrant mechanism of action in ER+ breast cancer cells.



Experimental Workflow for Giredestrant Efficacy in PDX Models





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Caption: Workflow for assessing **Giredestrant** efficacy in PDX models.

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